Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic monoterpene ketone. This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane framework. It is a stereoisomer of camphor, a well-known natural product with various applications in medicine, industry, and perfumery.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Comparison with Similar Compounds
Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is similar to other bicyclic monoterpenes like camphor and borneol. its unique stereochemistry sets it apart from these compounds. For example:
Camphor: While camphor shares a similar bicyclic structure, it differs in its stereochemistry and functional groups.
List of Similar Compounds
- Camphor
- Borneol
- Isoborneol
- 2-Bornanone
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7-,10-/m0/s1 |
InChI Key |
DJQYBVLXBVJHMU-BYULHYEWSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H](C1(C)C)CC2=O)O |
Canonical SMILES |
CC1(C2CC(=O)C1(CC2O)C)C |
Origin of Product |
United States |
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